
Ethanol, 2,2'-(1,4-piperazinylene)DI-, divalerate, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride is a chemical compound with the molecular formula C18-H34-N2-O4.2Cl-H and a molecular weight of 415.46 . This compound is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Métodos De Preparación
The synthesis of piperazine derivatives, including Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride, involves several methods. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Análisis De Reacciones Químicas
Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with benzyl chloride can produce 1-benzylpiperazine dihydrochloride .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, piperazine derivatives are known for their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make them valuable in developing new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride involves its interaction with molecular targets and pathways in the body. Piperazine derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibiting microbial growth or reducing inflammation .
Comparación Con Compuestos Similares
Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride can be compared with other similar compounds, such as 2-(2-(piperazin-1-yl)ethoxy)ethanol and 2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness .
Propiedades
Número CAS |
66944-61-4 |
|---|---|
Fórmula molecular |
C18H36Cl2N2O4 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
2-[4-(2-pentanoyloxyethyl)piperazin-1-yl]ethyl pentanoate;dihydrochloride |
InChI |
InChI=1S/C18H34N2O4.2ClH/c1-3-5-7-17(21)23-15-13-19-9-11-20(12-10-19)14-16-24-18(22)8-6-4-2;;/h3-16H2,1-2H3;2*1H |
Clave InChI |
VONZNVUUODGTMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


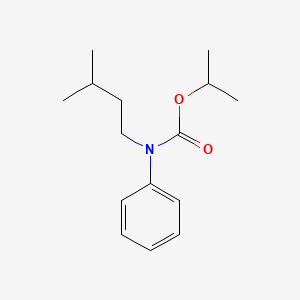
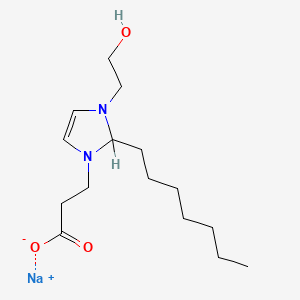
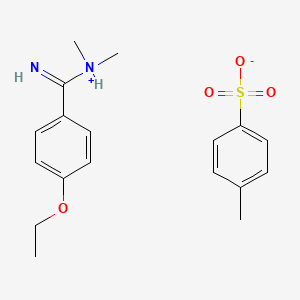
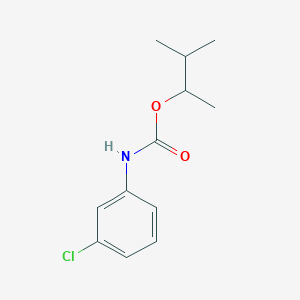

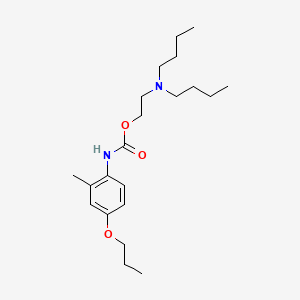
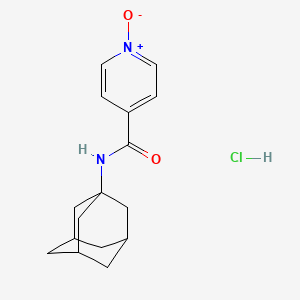

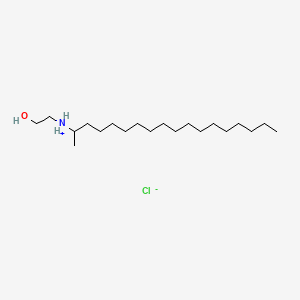
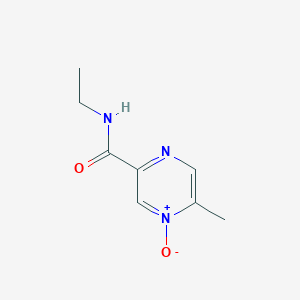
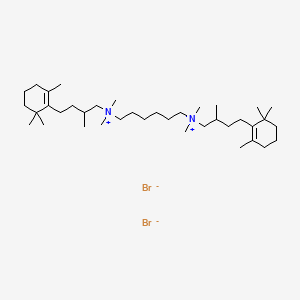
![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)

![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)
